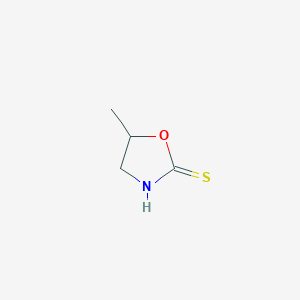

5-Methyl-1,3-oxazolidine-2-thione

CAS No.: 41387-98-8

Cat. No.: VC20286311

Molecular Formula: C4H7NOS

Molecular Weight: 117.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41387-98-8 |

|---|---|

| Molecular Formula | C4H7NOS |

| Molecular Weight | 117.17 g/mol |

| IUPAC Name | 5-methyl-1,3-oxazolidine-2-thione |

| Standard InChI | InChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7) |

| Standard InChI Key | MFXKJBZEEFHOQH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(=S)O1 |

Introduction

Structural and Chemical Overview

5-Methyl-1,3-oxazolidine-2-thione (CAS 41387-98-8) is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. Its molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol . The structure features a methyl group at the 5-position and a thione (C=S) group at the 2-position, which significantly influences its reactivity and biological activity .

Key Structural Features

-

Core structure: A five-membered oxazolidine ring with sulfur replacing one oxygen atom.

-

Functional groups: Thione group (C=S) at position 2 and a methyl substituent at position 5.

-

Stereochemistry: The compound exists in a triclinic crystalline form, with no reported polymorphism .

Synthesis and Preparation Methods

Conventional Synthesis

The synthesis of 5-methyl-1,3-oxazolidine-2-thione typically involves cyclization reactions. For example:

-

Reaction of β-amino alcohols with thiophosgene: Treatment of (S)- or (R)-configured β-amino alcohols (e.g., (S)-valinol) with thiophosgene under basic conditions yields the oxazolidine-2-thione structure .

-

Carbon disulfide-mediated cyclization: Amino alcohols react with carbon disulfide in the presence of a base (e.g., potassium carbonate) to form the thione ring .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

-

Conditions: 50°C, 50 W power, 3 equivalents of carbon disulfide.

-

Advantages: Reduced reaction times (near-instantaneous for some derivatives), higher purity, and yields approaching 100% .

Enzymatic Routes

Immobilized myrosinase (thioglucoside glucohydrolase) catalyzes the synthesis of enantiopure oxazolidinethiones from renewable glucosinolate precursors, offering a sustainable alternative .

Physical and Thermodynamic Properties

Table 1: Physical Properties of 5-Methyl-1,3-oxazolidine-2-thione

| Property | Value | Source |

|---|---|---|

| Molecular weight | 117.17 g/mol | |

| Boiling point | 132.7°C at 760 mmHg | |

| Density | 1.22 g/cm³ | |

| Flash point | 34.1°C | |

| Refractive index | 1.559 | |

| LogP (octanol/water) | 0.608 |

Chemical Reactivity and Functional Transformations

Ring-Opening Reactions

The thione group undergoes nucleophilic substitution, particularly at the 5-C position:

-

Electrophilic attack: Reacts with alkyl halides or acyl chlorides to form substituted derivatives.

-

Base-mediated opening: Under alkaline conditions, the ring opens to form thiols or thiolates .

Oxidation and Reduction

-

Oxidation: Converts the thione group to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide .

-

Reduction: Reduces the C=S bond to CH₂SH using lithium aluminum hydride .

Substitution Reactions

-

N-alkylation: The nitrogen atom reacts with alkyl halides to form N-substituted oxazolidines.

-

S-alkylation: The sulfur atom participates in thioether formation with alkylating agents .

Biological and Pharmacological Applications

Antimicrobial Activity

5-Methyl-1,3-oxazolidine-2-thione derivatives exhibit antimicrobial properties by inhibiting bacterial protein synthesis. For example:

-

Gram-positive inhibition: Effective against Staphylococcus aureus and Bacillus subtilis .

-

Antifungal activity: Demonstrated efficacy against Candida albicans in microbroth dilution assays .

Enzyme Inhibition

-

Protein synthesis inhibition: Binds to ribosomal RNA, disrupting peptide bond formation .

-

Anticancer potential: In silico studies suggest interactions with pathways regulating cell proliferation .

Use as Chiral Auxiliaries

The compound serves as a chiral auxiliary in asymmetric synthesis due to its stereochemical stability:

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Oxazolidinethione Derivatives

| Compound | CAS Number | Substituents | LogP | Key Application |

|---|---|---|---|---|

| 5,5-Dimethyl-1,3-oxazolidine-2-thione | 3980-52-7 | Two methyl groups | 1.763 | Antifungal agents |

| 5-Ethyl-5-methyl-1,3-oxazolidine-2-thione | 3690-37-7 | Ethyl, methyl | 1.725 | Anticancer research |

| 5-Methyl-1,3-oxazolidine-2-thione | 41387-98-8 | Single methyl | 0.608 | Chiral auxiliaries |

Stability and Reactivity

-

Thermodynamic stability: Lower enthalpy of formation compared to thiazolidine-2-thiones, favoring ring stability.

-

Solubility: Moderate lipophilicity (LogP 0.608) enhances bioavailability but limits aqueous solubility .

Biological Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume